6-(p-Tolyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(p-Tolyl)pyridin-2-amine is a chemical compound with the molecular formula C12H12N2 and a molecular weight of 184.24 . It is also known by other names such as 2-AMINO-6-(4-TOLYL)PYRIDINE, 6-(4-Methylphenyl)-2-pyridinamine, and 6-(4-methylphenyl)pyridin-2-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine was used as a key synthon for a one-pot two- and three-component synthesis of new fused heterocyclic moieties . The compounds were synthesized using microwave irradiation as an eco-friendly technique .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For example, the structure of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS . A single crystal of the title compound was measured by X-ray diffraction and subjected to crystallographic and conformational analyses .Physical And Chemical Properties Analysis
6-(p-Tolyl)pyridin-2-amine is a light yellow to yellow powder or crystals .Scientific Research Applications
Anticancer Properties via PI3Kα Inhibition
6-(p-Tolyl)pyridin-2-amine: has been investigated for its potential as an anticancer agent. Researchers have designed and synthesized a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives based on this compound. These derivatives were characterized using techniques such as 1H NMR, 13C NMR, and HRMS . Among these derivatives, compound 13k exhibited remarkable inhibitory activity against various tumor cell lines, with IC50 values ranging from 0.09 μM to 0.43 μM . Notably, it specifically targeted PI3Kα , a key regulator in tumorigenesis. Additionally, compound 13k induced cell cycle arrest at the G2/M phase and promoted apoptosis in HCC827 cells .
Synthesis of Fused Heterocyclic Moieties
6-(p-Tolyl)pyridin-2-amine: has been utilized as a key synthon in the synthesis of novel fused heterocyclic compounds. For instance, 3-(pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine was synthesized, leading to the formation of pyrazolo[3,4-d]thiazole derivatives containing new fused ring pyrimidines or imidazoles. These compounds may have diverse pharmacological effects and could be explored further for potential applications .
Hydrazine-Coupled Pyrazoles with Antileishmanial and Antimalarial Activity
Researchers have successfully synthesized hydrazine-coupled pyrazoles derived from 6-(p-Tolyl)pyridin-2-amine . These compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques. Pyrazole-bearing compounds are known for their pharmacological effects, including potent antileishmanial and antimalarial activities. Further studies are warranted to explore their therapeutic potential .
Mechanism of Action
Target of Action
Similar compounds such as 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It’s worth noting that pyrimidine-based anti-inflammatory agents generally work by inhibiting the generation of pge 2 through the suppression of cox-1 and cox-2 enzymes .
Biochemical Pathways
Abnormal activation of this pathway is often associated with tumorigenesis and progression .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, leading to relatively stable compounds . This could potentially impact the bioavailability of 6-(p-Tolyl)pyridin-2-amine.
Result of Action
Similar compounds have shown to induce cell cycle arrest and cell apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(p-Tolyl)pyridin-2-amine. For instance, the Suzuki–Miyaura cross-coupling reaction used in the synthesis of such compounds is known for its environmentally benign nature . .
Safety and Hazards
The safety data sheet for a similar compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
Research on similar compounds suggests potential future directions. For example, novel 2-aminopyrimidine derivatives were prepared and tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . This suggests that 6-(p-Tolyl)pyridin-2-amine and similar compounds could be further explored for their potential medicinal properties.
properties
IUPAC Name |
6-(4-methylphenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-5-7-10(8-6-9)11-3-2-4-12(13)14-11/h2-8H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAUOJUQXWEXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylphenyl)pyridin-2-amine | |
CAS RN |
154479-28-4 |
Source
|
Record name | 6-(p-tolyl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.